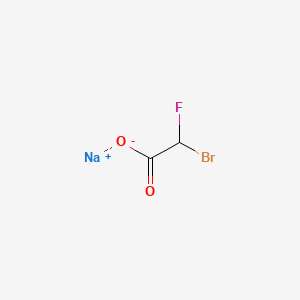

Sodium bromofluoroacetate

Description

Contextualization of Fluorinated Organic Compounds in Contemporary Science

The incorporation of fluorine into organic molecules has become a major trend in modern chemical science, with profound impacts on pharmaceuticals, agrochemicals, and materials science. acs.orgwikipedia.org Due to fluorine's high electronegativity, small atomic radius (similar to hydrogen), and the strength of the carbon-fluorine bond, its introduction can significantly modify a molecule's properties without drastically altering its size. wikipedia.orgtcichemicals.com In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity. acs.org An estimated one-fifth of all pharmaceutical drugs contain fluorine, including several top-selling products. wikipedia.org

Beyond pharmaceuticals, fluoroorganic compounds are integral to the development of advanced materials. acs.org Fluorinated polymers, for instance, are known for their high thermal stability and chemical resistance. acs.org The unique properties imparted by fluorine have led to the development of specialized materials like liquid crystals, surfactants, and water-repellent coatings. acs.orgrsc.org While naturally occurring organofluorine compounds are exceedingly rare, the synthetic utility of these molecules has driven extensive research into new and efficient fluorination reactions, making them a cornerstone of contemporary chemical inquiry. tcichemicals.comacs.org

The Distinctive Role of Bromine and Fluorine Co-Substitution in Acetate (B1210297) Frameworks

This combination is particularly valuable in the synthesis of complex fluorinated molecules. For example, related compounds like sodium bromodifluoroacetate (BrCF₂CO₂Na) serve as efficient sources of difluorocarbene (:CF₂) upon thermal decomposition. organic-chemistry.orgresearchgate.net The presence of bromine compared to chlorine in similar precursors allows for reactions to occur under milder conditions and with greater efficiency. organic-chemistry.orgresearchgate.net This principle highlights the strategic advantage of the bromo-fluoro combination: the fluorine atom activates the molecule for decarboxylation, while the bromine atom facilitates the subsequent elimination to form a reactive intermediate. This dual role enables the construction of fluorinated structures, such as gem-difluorocyclopropanes, which are important motifs in bioactive molecules and materials. organic-chemistry.orgresearchgate.net The study of such co-substituted acetates is crucial for developing new methods in organofluorine chemistry.

Overview of Sodium Bromofluoroacetate (CHBrFNaO₂) and its Derivatives in Academic Inquiry

This compound, with the chemical formula CHBrFNaO₂, is a halogenated acetate salt that serves as a specialized reagent in chemical research. nih.govcalpaclab.comscbt.com It belongs to a family of compounds used as building blocks for creating more complex fluorinated molecules. calpaclab.comscbt.com Its utility in academic and industrial laboratories stems from the unique combination of its fluorine and bromine substituents on the acetate core. calpaclab.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HBrFNaO₂ | nih.govchemscene.com |

| Molecular Weight | 178.92 g/mol | nih.govchemscene.com |

| IUPAC Name | sodium;2-bromo-2-fluoroacetate | nih.gov |

| CAS Number | 70395-36-7 | nih.govchemscene.com |

| Parent Acid | Bromofluoroacetic acid | nih.govsmolecule.com |

In academic research, this compound is primarily investigated for its potential as a precursor to monofluorinated building blocks. calpaclab.comscbt.com It is described as a fluorinated and brominated acetate salt compound for use in proteomics research. calpaclab.comscbt.com

The study of its derivatives provides significant insight into its potential applications. A closely related and extensively studied derivative is sodium bromodifluoroacetate (CBrF₂NaO₂). organic-chemistry.orgnih.gov Research has shown that this compound is an effective difluorocarbene source for the high-yield synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions. organic-chemistry.orgresearchgate.net It offers advantages over its chloro-analog, being less hygroscopic and requiring lower reaction temperatures. organic-chemistry.orgresearchgate.net Another relevant derivative is ethyl bromodifluoroacetate , which is used in the preparation of various fluorinated organic structures, including α,α-difluoro-β-lactams and substituted piperidines. sigmaaldrich.com The parent compound, bromofluoroacetic acid , is also a subject of research interest. smolecule.com These derivatives collectively demonstrate the value of the bromofluoroacetate framework in synthetic organic chemistry for the precise introduction of fluorine atoms into target molecules.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-bromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrFO2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSPMEOOLFPNOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(F)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrFNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382076 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70395-36-7 | |

| Record name | Sodium bromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Bromofluoroacetate Derivatives

Synthesis of Bromofluoroacetate Precursors

The utility of bromofluoroacetate derivatives in organic synthesis is predicated on the efficient and reliable methods for their preparation. Among these, ethyl bromofluoroacetate has emerged as a particularly valuable and versatile starting material.

Ethyl Bromofluoroacetate as a Versatile Synthetic Building Block

Ethyl bromofluoroacetate stands as a cornerstone in the synthesis of fluorinated organic compounds. Its utility stems from the presence of both a bromine and a fluorine atom on the α-carbon, rendering it susceptible to a range of nucleophilic and radical reactions. This dual halogenation provides a handle for the controlled introduction of the fluorinated acetate (B1210297) moiety into more complex molecular architectures.

One notable synthetic route to a related compound, ethyl bromodifluoroacetate, involves a one-pot method starting from difluorobromoacetonitrile. This precursor undergoes alcoholysis and esterification in an ethanol aqueous solution to yield the desired product. This method is advantageous as it avoids the generation of toxic bromodifluoroacetyl halide intermediates google.com. While specific industrial synthesis methods for ethyl bromofluoroacetate are not extensively detailed in publicly available literature, its commercial availability from various chemical suppliers underscores its importance as a fundamental building block in synthetic chemistry. The reactivity of ethyl bromofluoroacetate allows it to be a precursor for a diverse array of fluorinated molecules, including fluoroolefins, fluorocyclopropanes, and fluoro-β-lactams nih.gov.

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon bonds is a central theme in organic synthesis. Ethyl bromofluoroacetate proves to be an adept partner in several such reactions, offering pathways to stereochemically complex and biologically relevant fluorinated molecules.

Reformatsky Reactions with Ethyl Bromofluoroacetate

The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, has been successfully adapted for use with ethyl bromofluoroacetate. This reaction typically involves the oxidative addition of a metal, such as zinc, to the carbon-bromine bond of an α-halo ester, forming an organometallic intermediate that then adds to a carbonyl compound.

A significant advancement in the Reformatsky reaction of ethyl bromofluoroacetate is the use of catalysts to control the diastereoselectivity of the addition to aldehydes and ketones. The presence of catalytic amounts of cerium(III) chloride has been shown to improve yields and simplify the reaction procedure for the synthesis of α-fluoro-β-hydroxy esters acs.org. This method generates diastereomeric mixtures of the products, some of which can be separated by crystallization or column chromatography acs.org.

The reaction of ethyl bromofluoroacetate with various carbonyl compounds in the presence of zinc and a catalytic amount of CeCl₃ affords the corresponding α-fluoro-β-hydroxy esters in moderate to good yields. The diastereomeric ratio of the products is influenced by the nature of the carbonyl substrate.

| Entry | Carbonyl Compound | Product | Yield (%) | Diastereomeric Ratio (erythro:threo) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl 2-fluoro-3-hydroxy-3-phenylpropanoate | 75 | 55:45 |

| 2 | p-Anisaldehyde | Ethyl 2-fluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate | 80 | 60:40 |

| 3 | Acetophenone | Ethyl 2-fluoro-3-hydroxy-3-phenylbutanoate | 65 | 70:30 |

| 4 | Cyclohexanone | Ethyl 2-fluoro-2-(1-hydroxycyclohexyl)acetate | 72 | N/A |

Data sourced from a study on catalyzed Reformatsky reactions of ethyl bromofluoroacetate. acs.org

In addition to zinc, other metals have been explored to mediate the Reformatsky reaction. Indium, for instance, has been shown to be effective in promoting the reaction of iododifluoroacetylketones with aldehydes in aqueous media researchgate.net. While specific studies focusing solely on indium-mediated reactions of ethyl bromofluoroacetate are less common in the searched literature, the general principles of using indium as a promoter for Reformatsky-type reactions are well-established. These reactions often exhibit high functional group tolerance and can proceed under mild conditions. The use of indium can be particularly advantageous in syntheses where the presence of zinc might lead to undesired side reactions.

Radical-Mediated Alkylation and Carbobromination

Beyond ionic pathways, the carbon-bromine bond in bromofluoroacetate derivatives is amenable to homolytic cleavage, opening avenues for radical-mediated transformations. These reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Recent research has demonstrated the utility of α-bromoesters, including α-bromofluoroacetate, in the catalytic photoredox carbobromination of unactivated alkenes nih.gov. This reaction proceeds under visible light irradiation and allows for the simultaneous introduction of a carbonyl-containing fragment and a bromine atom across a double bond nih.gov. The reaction is compatible with a variety of α-bromoesters and both terminal and 1,2-disubstituted internal alkenes nih.gov. This method operates through a radical addition-radical pairing pathway nih.gov.

The scope of this photoredox carbobromination has been explored with various α-bromoesters and alkenes, showcasing its versatility.

| Entry | α-Bromoester | Alkenes | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl bromoacetate | 1-Octene | Ethyl 4-bromo-2-decanate | 85 |

| 2 | Ethyl α-bromopropionate | Styrene | Ethyl 2-(1-bromo-2-phenylethyl)propanoate | 78 |

| 3 | Ethyl bromofluoroacetate | 1-Hexene | Ethyl 4-bromo-2-fluoro-octanoate | 72 |

Representative data from studies on catalytic photoredox carbobromination. nih.gov

This radical-mediated approach provides a complementary strategy to traditional ionic methods for the functionalization of alkenes with fluorinated building blocks, further highlighting the synthetic versatility of bromofluoroacetate derivatives.

Photoredox Catalysis for Monofluoroalkylation of Alkenes and Heteroaromatics

Visible-light photoredox catalysis has emerged as a powerful and mild method for the bromination of alkenes. researchgate.netnih.gov This technique can be utilized for the bromodifluoromethylation of alkenes using (difluoromethyl)triphenylphosphonium bromide as a precursor for the CF2H radical. The addition of catalytic amounts of CuBr2 selectively yields the bromodifluoromethylated products. nih.gov

This methodology has been extended to the difunctionalization of alkenes. For instance, a synergistic approach combining photoredox and Cu(II)-catalysis enables the fluoroalkylphosphorothiolation of inactivated alkenes. mdpi.com Similarly, photoredox-catalyzed hydroxydifluoroacetylation of aryl alkenes has been achieved using FSO₂CF₂CO₂Me and water. mdpi.com Furthermore, a photoinduced copper-catalyzed three-component reaction involving carbohalides, alkenes, and amines provides access to various fluoroalkyl-bearing amines. mdpi.com

Cobalt-Catalyzed Oxidative Monofluoroalkylation of Alkynes

Cobalt-catalyzed reactions offer a direct and efficient pathway to synthesize ethyl bromomonofluoroallyl acetate from readily available alkynes using ethyl bromofluoroacetate. researchgate.net This method demonstrates excellent functional group compatibility. researchgate.net The cobalt/ethyl bromofluoroacetate system serves as a versatile platform for a range of radical monofluoroalkylation reactions, enabling the formation of diverse C−CFHCOOEt bonds. researchgate.net

A notable application of this catalysis is the highly stereoselective (E)-halofluoroalkylation of alkynes. nih.gov This reaction proceeds under mild conditions (2 mol% catalyst, 20 °C, in acetone/water for 3 hours) and tolerates a wide array of functional groups, including halides, alcohols, aldehydes, nitriles, esters, and heteroarenes. nih.gov Mechanistic studies suggest that this transformation occurs via a radical chain mechanism involving terminal halogen atom transfer, which circumvents the need for a stoichiometric sacrificial reductant. nih.gov

Cross-Coupling Strategies

Palladium-Catalyzed Construction of C(sp²)-CHF Bonds with Aryl Iodides

Palladium-catalyzed cross-coupling reactions provide a robust method for the formation of C(sp²)–CHF bonds. Specifically, the coupling of ethyl bromofluoroacetate with aryl iodides can be achieved under mild conditions to produce α-aryl monofluoro esters in good yields. sci-hub.senih.gov This approach is part of a broader palladium-catalyzed Negishi cross-coupling methodology that also allows for the construction of C(sp²)–CF₂ bonds from aryl bromides and triflates. nih.govscispace.com The reaction is significant as it represents the first instance of converting aryl triflates into products containing C–CF₂ bonds under such conditions. sci-hub.senih.govscispace.com

The versatility of palladium catalysis in C–P bond formation has also been demonstrated, where iodide can accelerate the reaction of aryl nonaflates. nih.gov While a copper-mediated method for the cross-coupling of ethyl bromofluoroacetate with an aryl iodide has been reported, it resulted in a modest 23% yield. sci-hub.se

Copper-Catalyzed Carbon-Carbon Bond Formation, including Radiosynthesis Applications

Copper-catalyzed reactions have proven effective for various C-C bond-forming transformations involving bromofluoroacetate derivatives. For instance, copper catalysis facilitates the C3-H difluoroacetylation of quinoxalinones with ethyl bromodifluoroacetate, yielding a range of difluoroacetylated functional quinoxalin-2(1H)-ones in moderate to good yields. researchgate.net Mechanistic studies suggest the involvement of a ·CF₂COOEt radical in the catalytic cycle. researchgate.net

Copper-catalyzed systems are also instrumental in the difluoroalkylation of arenes under visible light, where an in-situ-formed cuprous photocatalyst plays a crucial role. mdpi.com Furthermore, a copper-catalyzed three-component reaction of 2-iodo-2,2-difluoroacetophenone, acetylenes, and TMSCN provides a straightforward route to difluoroacyl-substituted nitriles. mdpi.com

In the realm of radiosynthesis, copper-mediated oxidative radiofluorination of arylboronic esters and acids has become a valuable technique for introducing fluorine-18 (B77423) into molecules. nih.gov This method has been successfully applied to the radiosynthesis of complex, clinically relevant molecules. nih.gov The process involves the introduction of a boronic pinacol ester (Bpin) group at the position to be radiofluorinated, which facilitates transmetalation with a copper complex and subsequent coordination to [¹⁸F]F⁻ to yield the desired [¹⁸F]fluorobenzene derivative. nih.gov

Functionalization and Derivatization

Incorporation into α-Fluoroglycine Residues and Carbonyl-Bridged Peptides

The Gabriel reaction of hydantoins with bromofluoroacetate serves as a general and effective method for synthesizing carbonyl-bridged peptides that contain an α-fluoroglycine residue. rsc.orgnii.ac.jp This approach addresses the challenge of the inherent instability of free α-fluoroglycine, which is prone to rapid dehydrofluorination. nii.ac.jp The resulting hydantoin-α-fluoroglycine-containing peptides are stable enough for further chemical manipulation, such as incorporation into oligopeptides using standard peptide coupling techniques. nii.ac.jp

For example, the C-terminus of the dipeptide can be deprotected to yield a free carboxylic acid, which can then be coupled with another amino acid ester to form a tripeptide. nii.ac.jp Similarly, N-terminal chain elongation can be achieved by coupling with Boc-protected amino acids. nii.ac.jp

| Reactants | Product | Key Transformation | Significance |

| Hydantoins, Bromofluoroacetate | Carbonyl-bridged peptides containing α-fluoroglycine | Gabriel Reaction | Provides a stable route to incorporate the otherwise unstable α-fluoroglycine into peptides. rsc.orgnii.ac.jp |

| Hydantoin-α-fluoroglycine-containing peptides, Amino acid esters | Tripeptides | Peptide Coupling | Demonstrates the utility of the synthesized α-fluoroglycine derivatives in peptide chain elongation. nii.ac.jp |

Synthesis of Fluorinated Lactams and Heterocyclic Systems

The introduction of fluorine into lactam and other heterocyclic systems can significantly influence their biological properties. One prominent method for the synthesis of fluorinated β-lactams involves the use of bromofluoroacetate derivatives in the Reformatsky reaction. This reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, has been adapted for the synthesis of 3-fluoro-β-lactams.

Specifically, ethyl bromofluoroacetate serves as a key reagent in the microwave-assisted Reformatsky reaction with various imines to produce a range of 3-fluoro-β-lactams. This method has been successfully employed in the synthesis of novel β-lactam bridged analogues of combretastatin A-4 (CA-4), a potent microtubule-disrupting agent. The reaction proceeds by the in-situ formation of an organozinc reagent from ethyl bromofluoroacetate, which then adds to the imine to form a zinc enolate. Subsequent ring closure furnishes the desired β-lactam ring.

The yields of these reactions can vary depending on the specific substrates used. Below is a table summarizing the synthesis of various 3-fluoro-β-lactams via this methodology.

| Entry | Imine Substituent (on N-phenyl ring) | Imine Substituent (on C-phenyl ring) | Product | Yield (%) |

| 1 | 3,4,5-trimethoxy | 4-methoxy | 3-fluoro-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 12 |

| 2 | 3,4,5-trimethoxy | 3-fluoro-4-methoxy | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 58 |

| 3 | 3,4,5-trimethoxy | 3-hydroxy-4-methoxy | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | 18 |

| 4 | 3,4,5-trimethoxy | 4-(tert-butyldimethylsilyloxy) | 3-fluoro-1-(3,4,5-trimethoxyphenyl)-4-(4-((tert-butyldimethylsilyl)oxy)phenyl)azetidin-2-one | 6 |

Site-Selective Fluorination within Complex Natural Product Scaffolds, e.g., Polyketides

The direct, site-selective chemical fluorination of complex natural product scaffolds, such as polyketides, using reagents like sodium bromofluoroacetate or its esters is not a widely documented synthetic strategy. The high reactivity of such reagents often leads to a lack of selectivity and potential for multiple side reactions on molecules with diverse functional groups.

Current research on the site-selective fluorination of polyketides predominantly focuses on biosynthetic and enzymatic approaches. These methods involve the engineering of metabolic pathways in microorganisms to incorporate fluorine-containing building blocks during the biosynthesis of the natural product. For instance, engineered polyketide synthases (PKSs) have been utilized to incorporate fluoromalonyl-CoA, derived from fluoromalonic acid, into the growing polyketide chain, resulting in site-selectively fluorinated analogs of complex molecules like erythromycin. While ethyl bromofluoroacetate has been mentioned in the context of synthesizing α-fluoro-β-hydroxy acids, which can be precursors to some fluorinated building blocks, its direct application as a chemical fluorinating agent on a pre-existing complex natural product scaffold for site-selective fluorination is not a prevalent methodology in the current scientific literature.

Synthesis of Fluoroalkyl Sulfones via Modular Multicomponent Coupling

Fluoroalkyl sulfones are valuable building blocks in organic synthesis, and their preparation via modular multicomponent reactions represents an efficient synthetic strategy. However, the direct use of this compound or its derivatives as a key component in a one-pot, multicomponent reaction to construct fluoroalkyl sulfones is not extensively reported.

More commonly, the synthesis of fluoroalkyl sulfones involves the reaction of a sulfinate salt with a fluoroalkyl halide or the radical addition of a sulfonyl chloride to a fluoroalkene. While the precursors for these reactions can potentially be derived from bromofluoroacetate, a direct, modular multicomponent coupling reaction that assembles the fluoroalkyl sulfone from a bromofluoroacetate derivative, a sulfur source, and other components in a single step is not a well-established method.

Research in this area has focused on alternative strategies. For example, visible-light-induced, copper-catalyzed atom transfer radical addition (ATRA) of fluoroalkylsulfonyl chlorides to electron-deficient alkenes provides access to α-chloro-β-fluoroalkylcarbonyl compounds, which are precursors to various functionalized fluoroalkyl derivatives. Another approach involves the photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite to synthesize alkyl sulfones, but this does not directly address the synthesis of fluoroalkyl sulfones from a bromofluoroacetate source. Therefore, the development of a direct multicomponent coupling reaction utilizing bromofluoroacetate derivatives for the synthesis of fluoroalkyl sulfones remains an area for future exploration.

Advanced Reaction Mechanism Elucidation and Theoretical Investigations

Computational Chemistry and Quantum Mechanical Analyses

Computational modeling serves as a powerful tool for predicting and understanding the complex behaviors of molecules at an atomic level. For Sodium bromofluoroacetate, quantum mechanical methods are essential for exploring its reaction mechanisms, electronic characteristics, and the energetics of its transformations.

Density Functional Theory (DFT) is a preeminent computational method used to investigate the electronic structure of molecules and map out the potential energy surfaces of chemical reactions. nih.govmdpi.com This approach allows for the detailed exploration of various potential reaction pathways, such as concerted, stepwise, or radical mechanisms, that this compound could undergo. nih.govpku.edu.cn By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. nih.gov

For a hypothetical nucleophilic substitution reaction of the bromofluoroacetate anion (BrFCHCOO⁻), DFT could be employed to compare different mechanistic possibilities. For instance, a concerted (Sₙ2-like) pathway could be compared against a stepwise pathway involving a carbocation or carbanion intermediate. The calculated energies for each stationary point along the reaction coordinate would reveal the most energetically favorable route.

Interactive Data Table: Hypothetical DFT-Calculated Energies for a Nucleophilic Substitution Pathway of Bromofluoroacetate

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Bromofluoroacetate + Nucleophile | 0.0 |

| Transition State | Highest energy point on the pathway | +21.5 |

| Products | Product + Leaving Group (Br⁻) | -10.2 |

Note: The data presented is illustrative for a hypothetical reaction and serves to demonstrate the application of DFT calculations.

Reactions involving this compound may proceed through radical intermediates, such as the ·CFHCOO⁻ radical formed by the homolytic cleavage of the C-Br bond. The reactivity of such species is governed by their electronic properties. DFT calculations provide valuable insights into the chemical reactivity of fluorinated radicals through the computation of their electrophilicity and nucleophilicity parameters. nih.gov These parameters help predict how a radical will interact with other molecules, whether it will act as an electron acceptor (electrophile) or an electron donor (nucleophile). nih.gov Furthermore, theoretical analysis of their reduction potentials can highlight the oxidizing ability of these radicals. nih.gov

Interactive Data Table: Calculated Electronic Properties of a Hypothetical Bromofluoroacetate-Derived Radical

| Radical Species | Property | Calculated Value | Significance |

| ·CFHCOO⁻ | Electrophilicity Index (ω) | High | Likely to attack electron-rich sites |

| ·CFHCOO⁻ | Nucleophilicity Index (N) | Low | Unlikely to attack electron-poor sites |

| ·CFHCOO⁻ | Reduction Potential (V) | High | Acts as a strong oxidizing agent |

Note: Values are qualitative and for illustrative purposes, based on general principles for fluorinated radicals. nih.gov

The rate of a chemical reaction is determined by its activation energy (or activation barrier), which is the energy difference between the reactants and the highest-energy point along the reaction pathway, known as the transition state. unirioja.es Computational chemistry, particularly DFT, is instrumental in locating the precise geometry of transition states and calculating their energies. nih.gov Modeling these parameters for reactions of this compound allows for the prediction of reaction kinetics and an understanding of how substituents or reaction conditions might influence the reaction rate. For example, computational studies on similar halogenated acetates show that halogen atoms can lower the activation energy. mdpi.com

Interactive Data Table: Hypothetical Activation Barriers for Competing Reactions

| Reaction Pathway | Description | Calculated Activation Barrier (ΔG‡, kcal/mol) | Predicted Rate |

| Pathway A | Substitution at Carbon | 21.5 | Slow |

| Pathway B | Elimination | 28.0 | Very Slow |

Note: The data is hypothetical to illustrate how activation barriers are used to compare the feasibility of different reaction pathways.

Spectroscopic and Electrochemical Approaches to Mechanistic Understanding

While computational methods provide theoretical predictions, experimental techniques are crucial for observing and validating reaction mechanisms in real-time. Spectroscopic and electrochemical methods offer direct windows into the dynamic processes of a chemical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real time. nih.gov For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly advantageous. The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, which minimizes the chance of signal overlap and provides clear, quantitative data on the consumption of reactants and the formation of products. magritek.com By acquiring ¹⁹F, ¹H, and ¹³C NMR spectra at regular intervals, it is possible to identify and quantify all species present in the reaction mixture, including transient intermediates that may accumulate to detectable concentrations. nih.gov

Interactive Data Table: Hypothetical ¹⁹F NMR Chemical Shifts for Monitoring a Reaction

| Compound | Functional Group | Expected ¹⁹F Chemical Shift (δ, ppm) | Observation During Reaction |

| This compound | -CHFBr | -150.0 | Signal intensity decreases over time |

| Hypothetical Product A | -CHFNu | -175.0 | Signal intensity increases over time |

Note: Chemical shifts are illustrative and depend on the specific molecular structure and solvent.

Many chemical reactions proceed through highly reactive intermediates that are present at very low concentrations and have short lifetimes. nih.govnih.gov Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI-MS), is exceptionally sensitive for detecting low-abundance charged species directly from a reaction solution. nih.govresearchgate.net This makes it an ideal tool for identifying potential cationic or anionic intermediates in reactions involving the bromofluoroacetate anion. By coupling the mass spectrometer to the reaction vessel, one can sample the mixture over time to detect and structurally characterize these fleeting species, providing direct evidence for a proposed reaction mechanism. nih.govrsc.org

Interactive Data Table: Potential Reactive Intermediates Detectable by ESI-MS

| m/z (mass-to-charge ratio) | Proposed Ionic Species | Role in Mechanism |

| 155/157 | [BrFCHCOO]⁻ | Reactant Anion |

| 77 | [FCHCOO]⁻ | Intermediate after Br⁻ loss |

| Varies | [Product-H]⁻ or [Product+Na]⁺ | Deprotonated or Sodiated Product |

Note: This table lists hypothetical but plausible ions that could be observed in a reaction of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of molecules or atoms containing unpaired electrons, known as radical species. youtube.com While specific EPR studies on radicals derived from this compound are not extensively documented in the literature, the methodology would be critical for investigating single-electron transfer (SET) processes or homolytic bond cleavage involving this compound.

In a hypothetical scenario where the bromofluoroacetate anion undergoes a reaction to form a radical intermediate, EPR spectroscopy would provide invaluable information. syntechinnovation.com The technique is based on the absorption of microwave radiation by an unpaired electron when placed in a strong magnetic field. The resulting EPR spectrum can reveal:

The presence of radical species: A signal will only be produced if unpaired electrons are present.

The electronic environment: The g-factor, analogous to the chemical shift in NMR, indicates the electronic environment of the unpaired electron and can help identify the atom on which the radical is centered. researchgate.net

Hyperfine interactions: Coupling of the electron spin with nearby nuclear spins (e.g., ¹H, ¹⁹F, ⁷⁹Br, ⁸¹Br) results in the splitting of the EPR signal. This hyperfine splitting pattern provides detailed information about the structure of the radical, identifying the atoms near the radical center and their spatial arrangement.

For a bromofluoroacetyl radical (•CHFCOONa), the interaction of the unpaired electron with the fluorine and hydrogen nuclei would produce a characteristic splitting pattern. The analysis of these hyperfine coupling constants would be essential for confirming the radical's structure. In reactions where very short-lived radicals are formed, spin trapping techniques would be employed. A spin trap molecule reacts with the transient radical to form a more stable radical adduct, which can then be detected and characterized by EPR. syntechinnovation.com

Table 1: Illustrative EPR Hyperfine Coupling Constants for a Hypothetical Bromofluoroacetyl Radical This table presents hypothetical data based on typical values for similar organic radicals to illustrate the type of information obtained from an EPR experiment.

| Interacting Nucleus | Number of Nuclei | Hypothetical Hyperfine Coupling Constant (a), MHz |

| ¹⁹F | 1 | 1500 - 2000 |

| ¹H | 1 | 50 - 100 |

| ¹³C (α-carbon) | 1 | 100 - 150 |

| ¹³C (carbonyl) | 1 | 10 - 30 |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of a chemical species in solution. ossila.com It provides information on the thermodynamics of redox processes and the kinetics of electron transfer reactions. ossila.com For this compound, CV would be employed to determine its oxidation and reduction potentials and to investigate the mechanisms of its electrochemical reactions. libretexts.org

The experiment involves applying a linearly sweeping potential to a working electrode in a solution containing the analyte and measuring the resulting current. edaq.com When the potential reaches a value where this compound (or its dissociated bromofluoroacetate anion) can be reduced or oxidized, a peak in the current is observed. The potential is then swept in the reverse direction, which can show a peak for the reverse process if the reaction is reversible. libretexts.org

A cyclic voltammogram for this compound could reveal:

Redox Potentials: The potentials of the anodic (oxidation) and cathodic (reduction) peaks provide information about the energy levels of the molecule's frontier orbitals.

Electrochemical Reversibility: The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the reversibility of the electron transfer process. A reversible one-electron process typically has a ΔEp of about 59 mV.

Reaction Mechanisms: The shape of the voltammogram and how it changes with scan rate can elucidate coupled chemical reactions. For instance, if an electron transfer is followed by an irreversible chemical reaction (an EC mechanism), the reverse peak may be diminished or absent. cam.ac.uk This would be relevant for studying the fate of the species formed after the electrochemical reduction of the carbon-bromine bond.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound Reduction This table illustrates the kind of data that could be generated to study the electrochemical reduction of the C-Br bond in the bromofluoroacetate anion.

| Scan Rate (mV/s) | Cathodic Peak Potential (Epc), V | Anodic Peak Potential (Epa), V | Cathodic Peak Current (ipc), µA | Anodic Peak Current (ipa), µA |

| 50 | -1.85 | N/A | -5.2 | N/A |

| 100 | -1.88 | N/A | -7.4 | N/A |

| 200 | -1.92 | N/A | -10.5 | N/A |

| 500 | -1.98 | N/A | -16.6 | N/A |

| The absence of an anodic peak suggests an irreversible reduction process, characteristic of the cleavage of a carbon-halogen bond. |

Kinetic and Stereochemical Control Studies

Determination of Reaction Orders and Rate-Limiting Steps in Catalytic Processes

For a catalytic process involving this compound, the determination of reaction orders with respect to the substrate, reagents, and catalyst is the first step. This is typically achieved using the method of initial rates, where the initial reaction rate is measured while systematically varying the concentration of one reactant and keeping others constant. The relationship between the concentration and the rate gives the order of the reaction for that component.

The rate law for a hypothetical catalytic reaction: A (this compound) + B → C (Product) Rate = k[A]^x[B]^y[Catalyst]^z

Here, x, y, and z are the reaction orders for each species, and k is the rate constant. These experimentally determined orders provide insight into the composition of the transition state of the rate-limiting step. youtube.com For example, if the reaction is found to be first-order in the catalyst (z=1), it implies that one molecule of the catalyst is involved in the rate-limiting step. nih.gov

Strategies for Diastereoselective and Enantioselective Transformations

Controlling the stereochemistry of a reaction is a central goal in modern organic synthesis. For reactions involving the bromofluoroacetate moiety, strategies to achieve diastereoselectivity (control over the relative stereochemistry of multiple new stereocenters) and enantioselectivity (control over the formation of one of two enantiomers) are critical for producing single, pure stereoisomers. Research on the closely related ethyl bromofluoroacetate provides a strong basis for these strategies. acs.orgacs.org

Diastereoselective Strategies: A key reaction involving bromofluoroacetate is the Reformatsky reaction, where an organozinc reagent formed from the α-haloester adds to a carbonyl compound. The stereochemical outcome of this reaction can be influenced by the reaction conditions. For example, the use of catalysts like cerium(III) chloride (CeCl₃) has been shown to improve yields in the Reformatsky reaction of ethyl bromofluoroacetate with aldehydes and ketones, leading to diastereomeric mixtures of α-fluoro-β-hydroxy esters. acs.org In some cases, these diastereomers can be separated. acs.org Another powerful method involves a Michael Initiated Ring Closure (MIRC) reaction, where the addition of a bromofluoroacetate-derived nucleophile to an electron-deficient alkene can proceed with remarkable diastereoselectivity to form monofluorinated cyclopropanes. nih.gov

Enantioselective Strategies: Achieving enantioselectivity requires the use of a chiral influence, such as a chiral catalyst, auxiliary, or reagent.

Chemoenzymatic Methods: Enzymes are highly effective stereoselective catalysts. Ketoreductases (KREDs) have been successfully used for the dynamic reductive kinetic resolution of racemic α-fluoro-β-keto esters (derived from ethyl bromofluoroacetate) to synthesize α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu Different enzymes can selectively produce either the syn or anti diastereomer, providing access to all four possible stereoisomers. alaska.edu

Chiral Catalysts: The development of chiral Lewis acids or other catalysts for the Reformatsky reaction can induce enantioselectivity. These catalysts coordinate to the reactants in the transition state, creating a chiral environment that favors the formation of one enantiomer over the other.

Table 3: Enantioselective and Diastereoselective Synthesis using Ethyl Bromofluoroacetate Derivatives Data adapted from literature on related compounds to illustrate achievable stereocontrol.

| Reaction Type | Substrate | Catalyst/Method | Product Configuration | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee), % |

| Dynamic Reductive Kinetic Resolution | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED-110 | (2S,3S)-anti | >99:1 | >99 |

| Dynamic Reductive Kinetic Resolution | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED-130 | (2S,3R)-syn | 91:9 | >99 |

| Michael Initiated Ring Closure | Ethyl 2-bromo-2-fluoroacetate + Chalcone | Phase-Transfer Catalyst | trans-cyclopropane | >95:5 | N/A (achiral catalyst) |

| Catalyzed Reformatsky Reaction | Ethyl bromofluoroacetate + Benzaldehyde | CeCl₃ | α-fluoro-β-hydroxy ester | 60:40 | N/A (achiral catalyst) |

Research Applications in Diverse Chemical Disciplines

Precursors for Fluorine-Containing Molecular Scaffolds in Drug Discovery Research

The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The bromofluoroacetate functional group is a key precursor for creating these fluorine-containing molecular scaffolds.

Building Blocks for Biologically Active Molecules

The bromofluoroacetate moiety is instrumental in constructing complex molecules with potential biological activity. Its ethyl ester, EBFA, is frequently used as a versatile building block in organic synthesis to create fluorinated compounds for pharmaceuticals. chemimpex.comatomfair.com It serves as a key intermediate in the synthesis of bioactive molecules, including fluorinated amino acids and their derivatives, aiding in the development of new drugs. chemimpex.comarborpharmchem.com

A significant application is in the synthesis of monofluorinated cyclopropanes. These three-membered ring structures are important motifs in medicinal chemistry. Research has demonstrated a highly diastereoselective method for producing functionalized monofluorinated cyclopropanes through a Michael Initiated Ring Closure (MIRC) reaction using ammonium (B1175870) salts derived from ethyl bromofluoroacetate. nih.gov This method provides an efficient route to these valuable scaffolds.

Another key research finding involves the direct monofluoromethylenation of heteroaromatic compounds. In a visible light-promoted reaction, ethyl bromofluoroacetate reacts with heteroarenes like benzofuran (B130515) to generate α-fluoro-α-heteroarylesters. rsc.org These products are valuable because the α-fluoro-α-arylcarboxylic acid moiety is a core component of many biologically active compounds. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold | Significance |

|---|---|---|---|---|

| Ammonium Salt of Ethyl Bromofluoroacetate | Electron Deficient Alkenes | Michael Initiated Ring Closure (MIRC) | Monofluorinated Cyclopropanes | Building blocks for medicinal chemistry. nih.gov |

| Ethyl Bromofluoroacetate | Benzofuran / Benzothiophene | Visible Light-Induced Monofluoromethylenation | α-Fluoro-α-heteroarylesters | Core units in bioactive compounds. rsc.org |

Intermediates in Agrochemical and Specialty Chemical Development

Similar to its role in pharmaceuticals, the bromofluoroacetate unit is valuable in the agrochemical sector. Fluorinated compounds often exhibit enhanced efficacy as pesticides and herbicides. chemimpex.com Ethyl bromofluoroacetate is utilized in the production of crop protection agents, contributing to the development of more effective and environmentally safer pesticides. chemimpex.comatomfair.com Its reactivity allows for the strategic introduction of fluorine to improve the biological activity and stability of the final agrochemical products. chemimpex.com

Innovations in Advanced Materials Science

The unique properties imparted by fluorine, such as thermal stability and hydrophobicity, make fluorinated compounds attractive for materials science.

Development of Novel Fluorinated Materials and Polymers

The bromofluoroacetate moiety is explored as a precursor in the development of advanced fluorinated materials. chemimpex.com The incorporation of fluorine into polymers and coatings can significantly improve durability, chemical resistance, and surface properties. chemimpex.com While specific polymers synthesized directly from sodium bromofluoroacetate are not widely documented in public literature, its ester derivative is recognized for its potential in creating novel materials where the introduction of fluorine can lead to enhanced performance characteristics. chemimpex.com

Radiochemistry and Isotopic Labeling

Isotopic labeling, particularly with fluorine-18 (B77423) (¹⁸F), is a cornerstone of positron emission tomography (PET) imaging, a critical tool in medical diagnostics and research.

Radiosynthesis of ¹⁸F-Difluoromethylated Probes for Research Imaging

The synthesis of ¹⁸F-labeled PET imaging agents is a highly specialized field. The user's query specifically mentions the synthesis of ¹⁸F-difluoromethylated probes from this compound. However, there is no scientific literature available that describes the use of this compound, a monofluorinated compound, for the synthesis of ¹⁸F-di fluoromethylated probes.

Biochemical Investigations of Acetate Derivatives in Non Clinical Contexts

Enzymatic Reactivity and Biocatalytic Applications

The application of enzymes in organic synthesis offers a powerful strategy for creating complex molecules with high selectivity under mild conditions. researchgate.net This biocatalytic approach is particularly valuable in the synthesis of organofluorine compounds, which are significant in pharmaceuticals and materials science. researchgate.netnih.gov Enzymes such as ketoreductases (KREDs) have become essential tools for these transformations due to their high efficiency and stereoselectivity. nih.govfrontiersin.org

Ketoreductase (KRED) enzymes are increasingly utilized as biocatalysts in synthetic chemistry for their ability to perform stereoselective reductions of carbonyl compounds. alaska.edu A notable application is in the synthesis of optically pure α-fluoro-β-hydroxy esters, which are valuable intermediates for medicinally relevant compounds. alaska.edu Research has demonstrated the use of commercially available KREDs to produce these esters from racemic α-fluoro-β-keto esters through a process known as dynamic reductive kinetic resolution (DYRKR). frontiersin.orgalaska.edu

In this process, an α-fluoro-β-keto ester, synthesized from a precursor like ethyl bromofluoroacetate, is reduced by a KRED. alaska.edu The dynamic equilibrium between the enantiomers of the substrate allows for the theoretical conversion of 100% of the racemic mixture into a single desired stereoisomer of the product. frontiersin.org The choice of enzyme is critical as it dictates the stereochemical outcome. For instance, studies on the reduction of various aromatic α-fluoro-β-keto esters have shown that different KREDs can selectively produce either syn or anti diastereomers with high purity. alaska.edu

One study utilized KRED 110 to yield the anti 2S,3S isomer, while KRED 130 predominantly produced the syn 2S,3R isomer, albeit with less specificity in some cases. alaska.edu This high degree of control over stereochemistry highlights the power of biocatalysis in generating complex fluorinated molecules from readily available starting materials. alaska.edualaska.edu

| Substrate (Aromatic Group) | Enzyme | Predominant Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| Phenyl | KRED 110 | anti (2S,3S) | >99% | >99% | 85% |

| Phenyl | KRED 130 | syn (2S,3R) | 96% | >99% | 88% |

| 4-Chlorophenyl | KRED 110 | anti (2S,3S) | >99% | >99% | 82% |

| 4-Chlorophenyl | KRED 130 | syn (2S,3R) | 96% | >99% | 81% |

| 4-Methoxyphenyl | KRED 110 | anti (2S,3S) | >99% | >99% | 75% |

| 4-Methoxyphenyl | KRED 130 | syn (2S,3R) | 84% | >99% | 80% |

Non-Clinical Metabolic Research Methodologies

Understanding the metabolic fate of compounds is a central goal of biochemical research. As a derivative of acetate (B1210297), sodium bromofluoroacetate is expected to intersect with fundamental metabolic routes like the acetate pathway, which is crucial for the biosynthesis of fatty acids and polyketides. sips.org.inwikipedia.org The elucidation of these pathways relies on advanced analytical techniques capable of identifying and quantifying a wide array of metabolites within complex biological samples. nih.gov

Metabolomics systematically studies the unique chemical fingerprints left by cellular processes. broadinstitute.org To elucidate the metabolic pathways affected by an acetate derivative, researchers employ various analytical platforms, primarily centered around mass spectrometry (MS). nih.gov These platforms are designed to handle the chemical diversity of metabolites, particularly the polar and ionic compounds that participate in central carbon metabolism. nih.govnih.gov

Commonly used platforms include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). uab.edu

GC-MS offers high chromatographic resolution and reproducible retention times, making it a robust tool for metabolite analysis. uab.edu However, polar compounds like organic acids often require a chemical derivatization step to become volatile enough for GC analysis. nih.gov A protocol using methyl chloroformate for derivatization in aqueous media allows for the analysis of hundreds of metabolites from central carbon pathways. nih.gov

LC-MS , especially using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), is well-suited for separating polar and ionic metabolites without derivatization, providing complementary coverage to other methods. nih.gov

These platforms enable the untargeted analysis of a biological system's metabolome, providing a snapshot of the metabolic state and revealing how a compound like this compound is processed and what downstream pathways it influences. broadinstitute.orguab.edu

| Platform | Principle | Advantages | Limitations | Relevance for Acetate Derivatives |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase. | High resolution, reproducible retention times, extensive mass spectral libraries. uab.edu | Requires chemical derivatization for non-volatile/polar compounds. nih.govuab.edu | Effective for analyzing organic acids after derivatization. nih.gov |

| Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) | Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase. | Excellent for separating polar and ionic metabolites without derivatization. nih.gov | Can be sensitive to matrix effects and requires careful method development. | Ideal for direct analysis of polar acetate derivatives and related pathway intermediates. nih.gov |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation of ions based on their electrophoretic mobility in a capillary. | High separation efficiency for charged metabolites, requires small sample volumes. nih.gov | Lower concentration sensitivity compared to LC-MS, sensitive to sample matrix. | Suitable for analyzing charged species involved in acetate metabolism. nih.gov |

Assessing how an enzyme or a metabolic pathway functions within the intricate environment of a living cell requires methods that can measure activity in situ. Metabolomic platforms provide a powerful means to achieve this. uab.edu By introducing a compound such as this compound to a complex biological system (e.g., a microbial cell culture), researchers can track its transformation over time. nih.gov

This is accomplished by collecting samples at various time points and using platforms like LC-MS or GC-MS to measure the decrease in the parent compound's concentration and the corresponding increase in the concentration of its metabolic products. This time-resolved analysis provides a direct readout of the functional activity of the enzymes responsible for metabolizing the compound. By identifying the metabolites that are formed, researchers can reconstruct the metabolic pathway and thus infer the functionality of the enzymes involved. This approach moves beyond studies of isolated enzymes to provide a more physiologically relevant understanding of metabolic processes in a complex biological context. uab.edu

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques (HPLC, GC, TLC) for Purity and Isolation

Chromatographic methods are fundamental for separating sodium bromofluoroacetate from impurities, reaction byproducts, or complex matrices. The choice of technique depends on the compound's volatility and polarity, as well as the specific requirements of the analysis, such as purity assessment or isolation for further characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of non-volatile, polar compounds like halogenated acetic acids (HAAs). nih.govacs.org For this compound, reversed-phase HPLC is a suitable approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Ion-exchange chromatography is another powerful HPLC technique for ionic substances like the bromofluoroacetate anion. libretexts.org This method separates ions based on their affinity to an ion-exchange resin. libretexts.org In the context of analyzing various haloacetic acids, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly applied method due to its high sensitivity and selectivity. nih.gov

Key HPLC Parameters for Haloacetic Acid Analysis:

| Parameter | Typical Conditions for Haloacetic Acids |

|---|---|

| Column | Reversed-phase C18 or specialized columns like BetaMax Acid oup.com |

| Mobile Phase | Aqueous solutions with organic modifiers (e.g., acetonitrile) and pH adjusters (e.g., acetic acid, ammonium (B1175870) acetate) oup.com |

| Detection | UV-Vis, Conductivity, or Mass Spectrometry (MS) nih.govresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min oup.comnih.gov |

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for volatile compounds. Since this compound is a salt and thus non-volatile, it requires a derivatization step to convert it into a more volatile form suitable for GC analysis. nih.gov A common derivatization method for haloacetic acids is esterification, for example, using pentafluorobenzyl bromide. nih.govuah.edu

Once derivatized, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govresearchgate.net This approach offers high resolution and sensitivity. nih.gov The separation in the GC column is based on the compound's boiling point and its interaction with the stationary phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simpler, cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress or checking the purity of a sample. For this compound, a polar stationary phase (like silica gel) would be used with a mobile phase of appropriate polarity to achieve separation. The separated spots can be visualized under UV light or by staining with a suitable reagent. While not providing the high resolution of HPLC or GC, TLC is a valuable tool for rapid screening.

Advanced Spectroscopic Characterization (NMR, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR an essential technique. aiinmr.com The ¹⁹F nucleus has a 100% natural abundance and high sensitivity, providing clear signals without background interference. rsc.orgresearchgate.net The chemical shift of the fluorine atom and its coupling constants with neighboring protons (J-HF) and carbons (J-CF) provide crucial information about its chemical environment, confirming the structure of the molecule. rsc.orgnih.gov

¹H NMR: The proton NMR spectrum would show a signal for the single hydrogen atom on the α-carbon. The multiplicity of this signal would be a doublet of doublets due to coupling with both the bromine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum would show signals for the two carbon atoms in the molecule (the α-carbon and the carboxyl carbon). The signals would be split due to coupling with the fluorine atom.

Expected NMR Data for Bromofluoroacetate Anion:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Variable | Doublet of doublets | ²J-HF, ³J-HH |

| ¹³C (α-carbon) | Variable | Doublet | ¹J-CF |

| ¹³C (carboxyl) | Variable | Doublet | ²J-CF |

| ¹⁹F | Variable | Doublet | ²J-FH |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a vital technique for determining the elemental composition of a molecule with high accuracy. measurlabs.comchimia.ch It provides a very precise measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the exact molecular formula. youtube.com For this compound, HRMS would be able to distinguish its molecular formula from other compounds with the same nominal mass. The presence of bromine is also easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). researchgate.net

Quantitative Analysis Approaches in Research Environments

Accurate quantification of this compound is crucial in many research applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of haloacetic acids in various matrices. nih.gov This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. For quantification, a stable isotope-labeled internal standard, such as ¹³C-labeled monofluoroacetate, can be used to improve accuracy and precision. nih.gov The method typically involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and low limits of detection. nih.gov

Another approach for the quantification of anions like bromofluoroacetate is ion chromatography coupled with a conductivity detector. nih.gov This method is robust and widely used for the analysis of ionic species. nih.gov

Quantitative Analysis Method Summary:

| Technique | Key Features | Typical Limit of Quantification (LOQ) |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices. nih.gov | Low µg/kg to ng/mL range oup.comnih.gov |

| Ion Chromatography | Robust for ionic species, uses conductivity detection. nih.gov | mg/L range nih.gov |

| GC-MS (with derivatization) | High resolution, requires derivatization for non-volatile analytes. nih.gov | ng/mL to µg/mL range nih.gov |

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes and Green Chemistry Integration

The future synthesis of sodium bromofluoroacetate and related halogenated compounds is intrinsically linked to the principles of green chemistry. The development of sustainable synthetic routes is a paramount objective for modern chemical manufacturing, aiming to reduce environmental impact and enhance process safety and efficiency. For halogenated organics, this involves moving away from hazardous reagents and harsh reaction conditions.

Future research will likely focus on enzymatic halogenation, utilizing halogenase enzymes to achieve regioselective and stereoselective incorporation of bromine and fluorine atoms under mild, aqueous conditions. This biocatalytic approach offers a significant improvement over traditional methods that often employ toxic elemental halogens and generate substantial waste. Furthermore, the application of continuous flow chemistry presents another avenue for greener synthesis. Flow reactors allow for precise control over reaction parameters, enhancing safety when dealing with reactive intermediates and often improving yield and purity, thus minimizing downstream purification efforts and solvent use. The ideal halogenating agents in these sustainable processes would be simple halide salts, activated through clean oxidation methods, thereby improving the atom economy of the reactions.

Advanced Computational Design for New Chemical Reactivities and Selectivities

Computational chemistry is poised to play a pivotal role in unlocking the potential of this compound. The use of computational models can predict the reactivity and selectivity of this compound in various chemical transformations, guiding experimental work and accelerating discovery. Density functional theory (DFT) and other quantum mechanical methods can elucidate reaction mechanisms, identify transition states, and predict kinetic and thermodynamic parameters. This predictive power is invaluable for designing novel reactions where this compound could serve as a key building block.

Advanced computational design can be employed to explore its potential as a precursor for chiral fluorinated molecules. By modeling the interactions of this compound with chiral catalysts, researchers can design synthetic pathways to enantiomerically pure products, which are of high value in the pharmaceutical industry. Furthermore, computational screening can identify new applications for this compound by predicting its binding affinity to biological targets or its properties as a component in advanced materials. The rational design of experiments based on computational insights will be crucial for efficiently exploring the chemical space accessible from this compound.

Expansion of Applications in Emerging Fields of Chemical Biology and Nanoscience

The unique properties imparted by the fluorine atom suggest that this compound could find applications in the dynamic fields of chemical biology and nanoscience. Fluorinated compounds are increasingly utilized as tools to study biological systems due to the unique spectroscopic signature of the fluorine-19 isotope for NMR studies and the often-enhanced metabolic stability and bioavailability of fluorinated molecules. While currently noted for its use in proteomics research, the specific roles and advantages of incorporating a bromofluoroacetate moiety are not well-documented and represent a significant area for future investigation.

In chemical biology, this compound could be explored as a precursor for designing novel probes to study enzyme mechanisms or protein-protein interactions. The strategic placement of the C-F bond can influence the electronic properties and conformation of a molecule, potentially modulating its biological activity in predictable ways.

In the realm of nanoscience, the incorporation of fluorinated compounds into nanomaterials can lead to unique properties, such as altered surface energies and enhanced thermal and chemical stability. This compound could serve as a functionalizing agent for nanoparticles, creating surfaces with specific wetting properties or designing fluorinated nanoparticles for applications in medical imaging, such as ¹⁹F MRI. The combination of fluorine chemistry with nanotechnology opens up possibilities for creating advanced materials with tailored functionalities, and this compound represents a potential, yet unexplored, contributor to this innovative field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.